molecular formula C7H6Cl2O B089356 Benzyl alcohol, dichloro- CAS No. 12041-76-8

Benzyl alcohol, dichloro-

Cat. No. B089356
CAS RN: 12041-76-8
M. Wt: 177.02 g/mol
InChI Key: DFTKKYALBJHNLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichlorobenzyl alcohol is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections . It is considered as an active ingredient found in several marketed OTC products . The chemical formula for dichlorobenzyl alcohol is C7H6Cl2O .


Synthesis Analysis

Benzyl alcohol has been commercially obtained by the hydrolysis of benzyl chloride in an alkaline environment . A novel strategy was developed for the selective hydrogenation of benzaldehyde under visible light illumination . The use of immobilized Pd0 on amine-functionalized clinoptilolite (CLI) could enhance the selectivity toward benzyl alcohol (BA) in the hydrogenation of benzaldehyde (BAld) .


Molecular Structure Analysis

The molecular weight of dichlorobenzyl alcohol is 177.028 . The IUPAC Standard InChI is InChI=1S/C7H6Cl2O/c8-6-2-1-5 (4-10)3-7 (6)9/h1-3,10H,4H2 .


Chemical Reactions Analysis

The synthesis of benzyl alcohol involves the selective hydrogenation of benzaldehyde . The reaction temperature plays a significant role in the selectivity of benzyl alcohol. When the reaction temperature was above 50 °C, the benzyl alcohol selectivity decreased, possibly due to a further reduction of products such as toluene under the reaction atmosphere .


Physical And Chemical Properties Analysis

At room temperature, benzyl alcohol is a liquid substance. It’s boiling point is around 205.3°C and it has a density of 1.044 g/cm3 . It is soluble in water and can mix with most organic solvents like ethanol, ether, and chloroform .

Scientific Research Applications

  • Oxidation of Benzylic Alcohols

    Dichlorobenzyl alcohol is involved in solar photochemical oxidations, particularly in the oxidation of benzylic alcohols. This process uses catalytic organo-oxidation with DDQ and has applications in lignin model studies (Walsh, Sneddon, & Moody, 2014).

  • Local Anesthetic

    It has been used as a local anesthetic in superficial skin procedures, showing efficacy for long-term cutaneous anesthesia when compared to lidocaine and a placebo (Wilson & Martin, 1999).

  • Pharmaceutical Adjuvant

    In the pharmaceutical industry, dichlorobenzyl alcohol is used as an adjuvant in medications intended for parenteral administration. Its high lipid-water partition coefficient and neutral, relatively non-toxic nature make it an effective local anesthetic (Ballard & Menczel, 1967).

  • Electrochemical Studies

    Electrochemical studies have been conducted on benzyl alcohol for its potential in industrial chemistry. It's useful in medicine as an antiseptic and local anesthetic, and its electrochemical properties have been explored through cyclic voltammetric studies (Xavier, Sakthi, & Selvakumar, 2011).

  • Renewable Chemical Production

    Research has been conducted on engineering Escherichia coli for renewable benzyl alcohol production, exploring the biosynthesis of benzyl alcohol from glucose using a non-natural pathway (Pugh, Mckenna, Halloum, & Nielsen, 2015).

  • Antibacterial and Antifungal Properties

    Dichlorobenzyl alcohol has been studied for its antibacterial and antifungal properties, showing effectiveness against certain bacterial and fungal strains (Carter et al., 1958).

  • Residual Solvents in Pharmaceuticals

    Gas chromatographic methods have been developed to identify residual solvents, such as benzyl alcohol, in pharmaceutical excipients. This is crucial for ensuring the quality and safety of pharmaceutical products (Anumolu et al., 2016).

  • Selective Oxidation in Industry

    Benzyl alcohol is a substrate in selective oxidation processes to produce benzaldehyde, used in the pharmaceutical and agricultural industries. Studies have focused on green methods using clean oxidants and supported metal nanoparticles (Chan-Thaw, Savara, & Villa, 2018).

Safety And Hazards

Dichlorobenzyl alcohol may be harmful if inhaled, causes respiratory tract irritation, harmful if absorbed through skin, causes skin irritation, causes eye irritation, and harmful if swallowed .

properties

IUPAC Name

dichloro(phenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O/c8-7(9,10)6-4-2-1-3-5-6/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTKKYALBJHNLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152855
Record name Dichlorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl alcohol, dichloro-

CAS RN

12041-76-8
Record name Dichlorobenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012041768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichlorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl alcohol, dichloro-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Benzyl alcohol, dichloro-
Reactant of Route 3
Benzyl alcohol, dichloro-
Reactant of Route 4
Benzyl alcohol, dichloro-
Reactant of Route 5
Benzyl alcohol, dichloro-
Reactant of Route 6
Benzyl alcohol, dichloro-

Citations

For This Compound
3
Citations
JE Death - 1979 - search.proquest.com
Medical equipment has become increasingly sophisticated with technological progress, with the result that sterilization is often more difficult to achieve. Much modern equipment is …
Number of citations: 4 search.proquest.com
J Chahbandour III - 1991 - search.proquest.com
The effectiveness of soil aquifer treatment (SAT) to renovate both tertiary (Site 1) and secondary (Site 2) wastewater was investigated using two small recharge basins. Suction …
Number of citations: 1 search.proquest.com
PP Russell
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.